molecular formula C17H18N2O2S B247852 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine

1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B247852
M. Wt: 314.4 g/mol
InChI Key: IZSWPCQFFMWQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects, which make it a valuable tool for studying various aspects of the brain and nervous system.

Mechanism of Action

The mechanism of action of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. It may also interact with other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects
1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It has also been shown to stimulate the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward pathways. 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine has also been found to produce changes in behavior, such as increased locomotor activity and altered social behavior.

Advantages and Limitations for Lab Experiments

1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It also has a well-established pharmacology and has been extensively studied, making it a valuable tool for studying the effects of psychoactive compounds on the brain and nervous system. However, one limitation of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine is that it has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more selective agonists and antagonists for the serotonin 5-HT1A and 5-HT2A receptors, which may provide more precise tools for studying the effects of these receptors on behavior and physiology. Another area of interest is the study of the long-term effects of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine on the brain and nervous system, particularly with regard to its potential for inducing neuroplasticity and changes in gene expression. Finally, there is a need for further research on the safety and potential therapeutic applications of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine and related compounds.

Synthesis Methods

The synthesis of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This is then reacted with piperazine to give 1-phenylacetyl piperazine. Finally, the thienylcarbonyl group is added using thionyl chloride and thienylacetic acid, resulting in the formation of 1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine.

Scientific Research Applications

1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine has been used extensively in scientific research to study the effects of psychoactive compounds on the brain and nervous system. It has been found to have a range of effects, including stimulating the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward pathways.

properties

Product Name

1-(Phenylacetyl)-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-phenyl-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H18N2O2S/c20-16(13-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2

InChI Key

IZSWPCQFFMWQPO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.